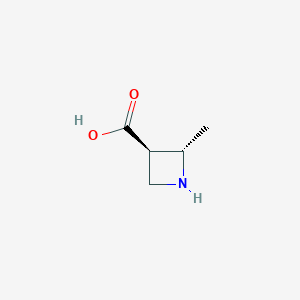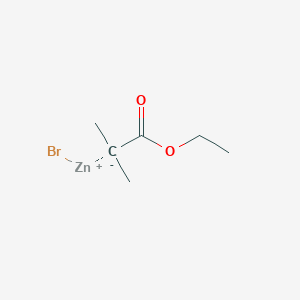
trans-2-Methylazetidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“trans-2-Methylazetidine-3-carboxylic acid” is a chemical compound with the molecular formula C5H9NO2 . It has a molecular weight of 115.13 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C5H9NO2 . This indicates that the molecule is composed of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .科学的研究の応用
Trans-2-Methylazetidine-3-carboxylic acid has been studied for its potential applications in scientific research. It has been found to be a useful reagent for the synthesis of other compounds, such as amides and imides. It has also been studied for its potential applications in the synthesis of polymers and other materials. This compound has also been studied for its potential applications in the synthesis of drugs and other pharmaceuticals.
作用機序
The exact mechanism of action of trans-2-Methylazetidine-3-carboxylic acid is not yet known. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is thought to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on the body. It has been found to have anti-inflammatory and analgesic properties, as well as the ability to inhibit the growth of certain types of cancer cells. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Trans-2-Methylazetidine-3-carboxylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize in the laboratory, and it is relatively stable. It also has a high yield when synthesized in the laboratory. However, it is important to note that this compound is a relatively new compound, and its properties and effects are not yet fully understood. As such, there are still some limitations to its use in laboratory experiments.
将来の方向性
The potential future directions for trans-2-Methylazetidine-3-carboxylic acid research are numerous. Further research into its biochemical and physiological effects is needed to better understand its potential applications in drug development and other areas of science. Additionally, further research into its mechanism of action and its potential applications in the synthesis of polymers and other materials is needed. Finally, more research is needed to understand the advantages and limitations of using this compound in laboratory experiments, as well as the potential uses of this compound in the synthesis of drugs and other pharmaceuticals.
合成法
Trans-2-Methylazetidine-3-carboxylic acid can be synthesized in the laboratory using a variety of methods. The most common method is the reaction of methylazetidine-3-carboxylic acid with a strong base such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, this compound, in a high yield. Other methods of synthesis include the reaction of methylazetidine-3-carboxylic acid with a Grignard reagent and the reaction of methylazetidine-3-carboxylic acid with a halogen.
特性
IUPAC Name |
(2S,3R)-2-methylazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-4(2-6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHVBSWLQDUYRK-IUYQGCFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine](/img/structure/B6307933.png)



![t-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)
![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)

![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)
![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)